molecular formula C9H10N2 B8703015 2-(4-Amino-2-methylphenyl)acetonitrile

2-(4-Amino-2-methylphenyl)acetonitrile

Cat. No.: B8703015
M. Wt: 146.19 g/mol
InChI Key: KHOJTLMVADBIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-methylphenyl)acetonitrile typically involves the reaction of 4-nitro-2-methylbenzyl chloride with sodium cyanide, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Amino-2-methylphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Amino-2-methylbenzonitrile
  • 4-Amino-2-methylphenylacetamide
  • 4-Amino-2-methylphenylpropionitrile

Comparison: 2-(4-Amino-2-methylphenyl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the phenyl ring, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(4-amino-2-methylphenyl)acetonitrile

InChI

InChI=1S/C9H10N2/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,6H,4,11H2,1H3

InChI Key

KHOJTLMVADBIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)CC#N

Origin of Product

United States

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